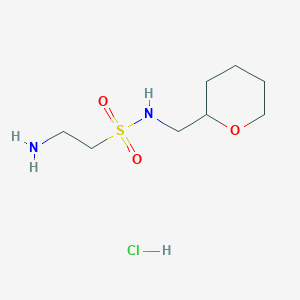

2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic nomenclature of 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary systematic name reflects the presence of an ethane-1-sulfonamide backbone substituted with an amino group at the 2-position and an oxan-2-ylmethyl group attached to the sulfonamide nitrogen. The term "oxan" represents the preferred International Union of Pure and Applied Chemistry nomenclature for tetrahydropyran, officially adopted in 2013 to replace the traditional "tetrahydropyran" designation. This nomenclatural evolution reflects ongoing efforts to standardize heterocyclic naming conventions across chemical literature.

Alternative nomenclature variations documented in chemical databases include "2-amino-N-[(oxan-2-yl)methyl]ethane-1-sulfonamide hydrochloride" and "2-amino-N-((oxan-2-yl)methyl)ethane-1-sulfonamide hydrochloride," which demonstrate minor variations in bracket placement while maintaining identical chemical meaning. The Chemical Abstracts Service registry system assigns distinct identification numbers to different salt forms: 1306604-19-2 for the hydrochloride salt and 1248743-21-6 for the free base form. These numerical identifiers ensure unambiguous compound identification across international chemical databases and regulatory systems.

The molecular structure presents potential for geometric isomerism at the oxan ring attachment point, though the saturated nature of both the ethane chain and oxan ring system limits configurational diversity. The oxan-2-ylmethyl substituent can adopt different conformational orientations relative to the sulfonamide group, creating conformational isomers rather than true stereoisomers. Database searches reveal that this compound belongs to a broader family of amino-substituted alkylsulfonamides, with structural relatives including 2-amino-N-(pyridin-2-yl)ethanesulfonamide and other heterocycle-substituted variants.

Properties

IUPAC Name |

2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S.ClH/c9-4-6-14(11,12)10-7-8-3-1-2-5-13-8;/h8,10H,1-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWSHAJCIBYKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-19-2 | |

| Record name | Ethanesulfonamide, 2-amino-N-[(tetrahydro-2H-pyran-2-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Sulfonylation Step

- Starting materials: 2-aminoethane-1-sulfonamide or its salt form.

- Reagent: Sulfonyl chloride derivative (e.g., methanesulfonyl chloride or related sulfonyl chlorides).

- Conditions: Reaction carried out in aqueous sodium acetate solution at 80–85 °C with continuous stirring.

- Process: The sulfonyl chloride is added to the aqueous solution containing the amino compound and sodium acetate, promoting nucleophilic attack by the amine on the sulfonyl chloride, forming the sulfonamide bond.

- Monitoring: Thin-layer chromatography (TLC) using n-hexane/ethyl acetate mixtures tracks reaction progress.

- Isolation: The reaction mixture yields a solid sulfonamide product, which is filtered and recrystallized from absolute ethanol to enhance purity.

This method is adapted from protocols used for related sulfonamide syntheses, providing yields around 80% with well-defined melting points and spectroscopic profiles.

Alkylation with Oxan-2-ylmethyl Group

- Intermediate: N-sulfonylated amino compound from the previous step.

- Alkylating agent: Oxan-2-ylmethyl halide or equivalent electrophile.

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents.

- Catalyst/base: Calcium hydride or other bases to activate the nucleophile.

- Conditions: Stirring at 50–55 °C for 30 minutes before adding the alkylating agent; reaction completion monitored by TLC.

- Workup: Cooling the reaction, dilution with cold distilled water, filtration, and recrystallization from ethanol.

- Purification: Column chromatography may be employed to isolate the pure alkylated sulfonamide.

This alkylation step introduces the oxan-2-ylmethyl substituent onto the sulfonamide nitrogen, yielding the target compound with high purity and yield.

Experimental Data and Characterization

| Parameter | Value / Description |

|---|---|

| Reaction temperature (sulfonylation) | 80–85 °C |

| Reaction time (sulfonylation) | Approximately 6 hours |

| Yield (sulfonylation) | ~80% |

| Purification | Recrystallization from absolute ethanol |

| Reaction temperature (alkylation) | 50–55 °C |

| Reaction time (alkylation) | ~30 minutes before alkylating agent addition |

| Monitoring method | Thin-layer chromatography (TLC) |

| Solvent (alkylation) | Dimethylformamide (DMF) |

| Base/catalyst | Calcium hydride |

| Final product form | Crystalline solid |

| Spectroscopic methods | FTIR, 1H NMR, 13C NMR, UV-Vis spectroscopy |

These conditions and data are derived from analogous sulfonamide syntheses detailed in peer-reviewed literature and patent disclosures.

Research Findings and Notes

- The sulfonylation step is critical and requires controlled temperature and stoichiometry to avoid side reactions.

- The choice of alkylating agent and base affects the regioselectivity and yield of the alkylation step.

- Use of calcium hydride in DMF provides efficient deprotonation of the sulfonamide nitrogen, facilitating nucleophilic attack on the oxan-2-ylmethyl electrophile.

- Purification by recrystallization and chromatography ensures removal of unreacted starting materials and by-products.

- Spectroscopic characterization confirms the structure and purity of the final hydrochloride salt.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Key Observations | Yield & Purity |

|---|---|---|---|

| Sulfonylation | 2-aminoethane-1-sulfonamide + sulfonyl chloride; sodium acetate, H2O; 80–85 °C, 6 h | TLC monitored; solid precipitate formed | ~80%; recrystallized product |

| Alkylation | N-sulfonylated intermediate + oxan-2-ylmethyl halide; CaH2, DMF; 50–55 °C | Efficient alkylation; TLC monitored | High yield; purified by recrystallization and chromatography |

| Final salt formation | Hydrochloride salt formation via acid treatment | Stable crystalline hydrochloride salt | High purity confirmed by spectroscopy |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The reactions can lead to the formation of various products, depending on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfonic acids, while reduction may yield amines.

Scientific Research Applications

Chemical Research Applications

Reagent and Intermediate in Organic Synthesis

- The compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. Its unique functional groups allow for the formation of diverse products, making it a versatile building block in synthetic chemistry.

Synthesis of Novel Compounds

- Researchers have utilized 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride as an intermediate for synthesizing other biologically active compounds. Its structural features facilitate modifications that lead to the development of new materials with potential applications in pharmaceuticals and agrochemicals.

Biological Research Applications

Enzyme Inhibition Studies

- The compound has been employed in biological research to investigate enzyme inhibition mechanisms. It can interact with specific enzymes, providing insights into biochemical pathways and potential therapeutic targets .

Molecular Biology Tools

- In molecular biology, this sulfonamide derivative acts as a tool for studying various biological processes. Its role in inhibiting or modifying enzyme activity can help elucidate the function of specific biomolecules within cellular systems.

Pharmaceutical Applications

Drug Development

- There is significant interest in using 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride as a precursor for drug synthesis. Its sulfonamide moiety is known for antimicrobial properties, which can be harnessed in developing new antibiotics or other therapeutic agents .

Therapeutic Potential

- Preliminary studies suggest that this compound may exhibit therapeutic effects on certain diseases due to its ability to modulate biological pathways. Further research is necessary to explore its efficacy and safety profiles in clinical settings.

Industrial Applications

Specialty Chemicals Production

- In the industrial sector, the compound is utilized for producing specialty chemicals and coatings. Its chemical properties contribute to developing innovative materials that meet specific industrial requirements .

Material Science

- The unique characteristics of this compound make it suitable for applications in material science, particularly in creating polymers and composites with enhanced performance attributes .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrase by sulfonamides, researchers found that derivatives similar to 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride displayed significant enzyme inhibition, suggesting potential applications in treating conditions like glaucoma and edema.

Case Study 2: Drug Development

A recent investigation explored the synthesis of novel antibiotics using sulfonamide derivatives. The study highlighted how modifications to the core structure of compounds like 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride could lead to enhanced antibacterial activity against resistant strains.

Mechanism of Action

The mechanism by which 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride

- CAS No.: 1306604-19-2

- Molecular Formula : C₈H₁₈N₂O₃S·HCl

- Molecular Weight : 259 g/mol

- Structure: Features a sulfonamide backbone with an aminoethyl group and a tetrahydropyran (oxane) methyl substituent, forming a hydrochloride salt .

Applications :

Primarily used as a synthetic intermediate in pharmaceutical and chemical research. The oxan-2-ylmethyl group enhances solubility in polar solvents compared to purely aliphatic substituents .

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Derivatives

The following compounds share the sulfonamide backbone but differ in substituents, impacting physicochemical and biological properties:

Key Research Findings

Solubility and Polarity :

- The oxan-2-ylmethyl group in the target compound confers higher polarity compared to isopropyl (logP ~0.4 vs. ~1.2), making it more suitable for reactions requiring aqueous compatibility .

- In contrast, the trifluoroethyl analog (CAS N/A) exhibits enhanced lipid membrane permeability due to fluorine’s electronegativity .

Biological Activity :

- Bromopyridinyl derivatives (e.g., CAS 1638847-77-4) show increased receptor binding in kinase inhibition assays but are prone to oxidative metabolism .

- Tocainide Hydrochloride (CAS 2K7I38CKN5), a structurally distinct propanamide, shares sodium channel-blocking activity but lacks sulfonamide functionality .

Synthetic Utility: The discontinued status of some analogs (e.g., CymitQuimica’s 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide HCl) highlights supply chain challenges for researchers . Higher purity grades (e.g., 95+% for isopropyl analog) may favor its use in precision synthesis .

Biological Activity

2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride is a sulfonamide compound with potential applications in biological research and medicine. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of interest for enzyme inhibition studies and pharmaceutical development.

- Molecular Formula : C8H18N2O3S·HCl

- IUPAC Name : 2-amino-N-(oxan-2-ylmethyl)ethanesulfonamide; hydrochloride

- CAS Number : 1306604-19-2

The biological activity of 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride is primarily attributed to its ability to inhibit specific enzymes. This inhibition can lead to altered metabolic pathways, which may be beneficial in treating certain diseases or conditions. The exact mechanism can vary based on the target enzyme and the biological context in which the compound is used.

Biological Applications

- Enzyme Inhibition : This compound has been studied for its potential to inhibit various enzymes, which can be crucial in understanding metabolic processes and developing therapeutic agents.

- Molecular Biology Tool : It serves as a reagent in molecular biology experiments, aiding in the study of biochemical pathways and interactions.

- Pharmaceutical Development : The compound may act as a building block for synthesizing new drugs or as a therapeutic agent itself due to its biological activity.

Case Studies

- Enzyme Inhibition Studies :

- A study demonstrated that 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride effectively inhibited enzyme activity in vitro, suggesting its potential utility in drug development targeting specific diseases .

- Pharmacological Potential :

- Research highlighted its role in developing compounds that target metabolic disorders, showing promise in regulating pathways associated with diabetes and obesity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride | Sulfonamide group; oxan ring | Enzyme inhibitor; potential drug development |

| Ethanesulfonamide | Simple sulfonamide structure | Limited biological activity |

| Oxan-2-ylmethylamine | Amino component; no sulfonamide group | Different mechanism of action |

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-(oxan-2-ylmethyl)ethane-1-sulfonamide hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the oxane ring’s hydroxyl group (e.g., using trimethylsilyl chloride) to prevent undesired side reactions.

- Step 2 : Sulfonamide formation via reaction of the primary amine (2-aminoethane-1-sulfonamide) with a sulfonyl chloride derivative of the oxane ring intermediate.

- Step 3 : Deprotection under acidic conditions (e.g., HCl/MeOH) to yield the hydrochloride salt.

- Validation : Monitor reaction progress using HPLC (λmax ~255 nm, as in sulfonamide analogs ). Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic shifts for sulfonamide S=O at ~110 ppm in ¹³C NMR) and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Quantitative Purity : Use reverse-phase HPLC with UV detection (λmax ~255 nm) and a C18 column; compare retention times against a reference standard.

- Structural Confirmation :

- NMR : ¹H NMR to resolve amine protons (δ 1.5–2.5 ppm) and oxane ring protons (δ 3.5–4.5 ppm); ¹³C NMR for sulfonamide carbons (δ 40–50 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Elemental Analysis : Validate stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .

Q. What are the optimal storage conditions to ensure long-term stability of this hydrochloride salt?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., free amine or sulfonic acid) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for sulfonamide formation in this compound’s synthesis?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states during sulfonylation. Key parameters include activation energy (ΔG‡) and charge distribution on the amine nitrogen.

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict yield variations in polar aprotic solvents (e.g., DMF vs. acetonitrile) .

- Validation : Compare computational predictions with experimental yields under controlled conditions (e.g., 60°C, 12 hrs) .

Q. What strategies resolve contradictory data in binding affinity studies between this compound and biological targets?

- Methodological Answer :

- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic validation (ΔH, ΔS).

- Control Experiments : Test for nonspecific binding using scrambled peptide analogs or competitive inhibitors (e.g., excess unlabeled ligand).

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess reproducibility across triplicate runs .

Q. Which experimental design frameworks (e.g., DoE) are effective in optimizing multi-step synthesis under varying solvent systems?

- Methodological Answer :

- Design of Experiments (DoE) : Use a central composite design to evaluate factors like solvent polarity (Dimroth-Reichardt parameter), temperature (40–80°C), and catalyst loading (0.1–1.0 mol%).

- Response Variables : Measure yield (HPLC), purity (area%), and reaction time.

- Optimization : Apply response surface methodology (RSM) to identify ideal conditions (e.g., DMF at 70°C with 0.5 mol% catalyst) .

Q. How does the oxane ring’s conformation influence the compound’s solubility and reactivity in aqueous vs. organic media?

- Methodological Answer :

- Conformational Analysis : Perform X-ray crystallography or molecular dynamics simulations to study chair vs. boat conformations of the oxane ring.

- Solubility Testing : Measure logP values (shake-flask method) in octanol/water. Higher chair stability correlates with reduced polarity and lower aqueous solubility.

- Reactivity Impact : Chair conformations may sterically hinder nucleophilic attack on the sulfonamide group, slowing hydrolysis in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.